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Compound of Interest

4-Chloro-4'-
Compound Name:
methoxybutyrophenone

cat. No.: B1583663

An In-depth Technical Guide to 4-Chloro-4'-methoxybutyrophenone

Authored by: A Senior Application Scientist

Foreword: This guide serves as a comprehensive technical resource for researchers, chemists,
and professionals in drug development on the chemical compound 4-Chloro-4'-
methoxybutyrophenone. We will delve into its fundamental chemical identity, synthesis,
analytical characterization, and potential applications. The methodologies described herein are
grounded in established chemical principles, providing not just procedural steps but also the
underlying scientific rationale to ensure reproducibility and a deeper understanding of the
compound's behavior.

Core Chemical Identity

4-Chloro-4'-methoxybutyrophenone is an aromatic ketone that serves as a valuable
intermediate in various organic syntheses, particularly within the pharmaceutical and
agrochemical industries.[1] Its structure incorporates a butyrophenone core with two key
functional groups: a chloro group at the terminal end of the butyl chain and a methoxy group on
the phenyl ring.

e IUPAC Name: 4-chloro-1-(4-methoxyphenyl)butan-1-one[2]
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Synonyms: 3-Chloropropyl 4-methoxyphenyl ketone, 4'-Methoxy-4-chlorobutyrophenone[3]
[4]

CAS Number: 40877-19-8[2]

Molecular Formula: C11H13CIO2[5]

Molecular Weight: 212.67 g/mol [5]

Chemical Structure

The molecule consists of a 4-methoxyphenyl group attached to a carbonyl carbon, which is part
of a four-carbon chain (butan-1-one). A chlorine atom is substituted at the C4 position of this
chain.

Caption: 2D Structure of 4-chloro-1-(4-methoxyphenyl)butan-1-one.

Physicochemical Properties

The physical and chemical properties of a compound are critical for determining its handling,
storage, and application. 4-Chloro-4'-methoxybutyrophenone is typically an off-white to
brownish crystalline powder.[1][4]

Property Value Source

Off-white to grey or brownish
Appearance ) [1114]
crystalline powder

Melting Point 32-35°C [1][6]
Boiling Point 343.9 °C at 760 mmHg [1]
Density 1.123 g/cm3 [1]
Flash Point 1455 °C [1]

B Soluble in organic solvents,
Solubility _ _ [1]
sparingly soluble in water
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Synthesis: Friedel-Crafts Acylation

The most common and direct method for synthesizing 4-Chloro-4'-methoxybutyrophenone is
the Friedel-Crafts acylation of anisole (methoxybenzene) with 4-chlorobutyryl chloride.[1] This
reaction is a cornerstone of electrophilic aromatic substitution.

Causality of Experimental Choices:

o Reactant Choice: Anisole is used because its methoxy group (-OCHs) is a strongly
activating, ortho, para-directing group. This electronic donation increases the nucleophilicity
of the aromatic ring, facilitating the attack on the electrophile. The para product is sterically
favored over the ortho product, leading to higher yields of the desired isomer.

o Catalyst: A Lewis acid, typically aluminum chloride (AICI3), is essential. It coordinates with
the chlorine atom of the 4-chlorobutyryl chloride, forming a highly electrophilic acylium ion,
which is the reactive species that attacks the anisole ring.[7][8] More than a stoichiometric
amount of AICIs is often required because it can complex with the carbonyl oxygen of the
product and the methoxy group of anisole.[8]

» Solvent: A non-polar, aprotic solvent like dichloromethane (CH2Cl2) or carbon disulfide (CSz)
is used to dissolve the reactants without interfering with the highly reactive intermediates.[1]

[9]

o Temperature Control: The reaction is highly exothermic.[10] It is typically initiated at a low
temperature (e.g., in an ice bath) to control the reaction rate and prevent unwanted side
reactions or degradation.[10]

General Synthesis Workflow

Caption: General workflow for the Friedel-Crafts acylation synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on
laboratory conditions and scale.

o Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir
bar, a dropping funnel, and a nitrogen inlet, add anisole (1.0 eq.) and anhydrous
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dichloromethane.

e Cooling: Cool the solution to 0°C using an ice-water bath.

» Reagent Addition: Add 4-chlorobutyryl chloride (1.1 eq.) to the dropping funnel. Add it
dropwise to the stirred anisole solution over 15-20 minutes.

o Catalyst Addition: While maintaining the temperature at 0°C, add anhydrous aluminum
chloride (AICI3) (1.2 eq.) portion-wise over 30 minutes. The reaction mixture will typically
change color to a deep orange or red.[10]

o Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and
stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer
Chromatography (TLC).

e Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker
containing a mixture of crushed ice and concentrated HCI. This step hydrolyzes the
aluminum complexes and separates the catalyst.[10]

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with
dichloromethane. Combine the organic layers.

e Washing: Wash the combined organic layers sequentially with 1M HCI, saturated sodium
bicarbonate solution, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SOa),
filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: The resulting crude product can be purified by recrystallization or column
chromatography to yield pure 4-Chloro-4'-methoxybutyrophenone.

Analytical Characterization

Structural confirmation of the synthesized product is paramount. A combination of
spectroscopic methods provides a self-validating system to ensure the correct compound has
been obtained.
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Technique

Expected Observations

1H NMR

- Aromatic protons (AA'BB' system): Two
doublets, ~6.9 ppm and ~7.9 ppm. - Methoxy
group: Singlet at ~3.8 ppm (3H). - Methylene
group adjacent to carbonyl: Triplet at ~3.2 ppm
(2H). - Methylene group adjacent to chlorine:
Triplet at ~3.7 ppm (2H). - Central methylene
group: Quintet/Multiplet at ~2.2 ppm (2H).

13C NMR

- Carbonyl carbon (~198 ppm). - Aromatic
carbons (6 signals, including the ipso-carbon
attached to the methoxy group at ~163 ppm). -
Methoxy carbon (~55 ppm). - Methylene
carbons (~45 ppm for C-ClI, ~35 ppm for C-C=0,
~28 ppm for central CHz).

FTIR (cm™1)

- Strong C=0 stretch (aromatic ketone) at
~1670-1685 cm~1. - C-O-C stretch (aryl ether) at
~1250 cm~t (asymmetric) and ~1030 cm~!
(symmetric). - C-H stretches (aromatic and
aliphatic) at ~2850-3100 cm~1. - C-Cl stretch at
~600-800 cm~1,

Mass Spec (El)

- Molecular lon Peak (M+) at m/z = 212 and an
M+2 peak at m/z = 214 in an approximate 3:1
ratio, characteristic of a monochlorinated
compound. - Major fragment at m/z = 135

(methoxyphenyl-carbonyl cation).

Applications in Synthesis

4-Chloro-4'-methoxybutyrophenone is not typically an end-product but a versatile

intermediate.[1] The presence of the ketone and the alkyl chloride allows for a wide range of

subsequent chemical modifications.

e Pharmaceutical Synthesis: It is a key building block for various active pharmaceutical

ingredients (APIs). The butyrophenone scaffold is found in several classes of drugs. Its
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structural analogs, like 4-Chloro-4'-fluorobutyrophenone, are intermediates in the synthesis
of antipsychotic medications.[11]

e Cyclization Reactions: The terminal chloro group is a good leaving group, making the
compound suitable for intramolecular or intermolecular cyclization reactions to form
heterocyclic systems. For example, it can be used to synthesize tetralone or pyridazine
derivatives.[1]

e Chain Extension: The ketone can be subjected to reactions like Wittig or Grignard reactions,
while the chloro group can be displaced by various nucleophiles to extend the carbon chain
or introduce new functional groups.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 4-Chloro-4'-methoxybutyrophenone presents several hazards.[2]

e Hazard Statements:
o H315: Causes skin irritation.[2]
o H319: Causes serious eye irritation.[2]
o H335: May cause respiratory irritation.[2]
» Precautionary Measures:
o P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
o P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[2]

o P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this
chemical. Work should be conducted in a well-ventilated fume hood with appropriate personal
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protective equipment (PPE).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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